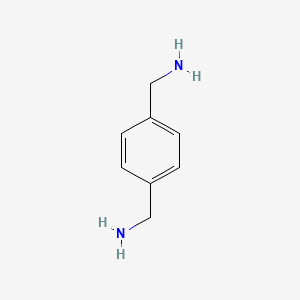

1,4-Benzenedimethanamine

Cat. No. B1584979

Key on ui cas rn:

539-48-0

M. Wt: 136.19 g/mol

InChI Key: ISKQADXMHQSTHK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04973746

Procedure details

5.1 g of terephthalonitrile, 1.0 g of catalyst (Ni 5136P from Harshaw/Filtrol--contains 65% nickel on a silica-alumina support), and about 85 g of ethanol/ammonia (contains about 10 wt % ammonia) were charged to a 300 cc stainless steel pressure reactor. After a nitrogen purge, the vessel was charged to a pressure of 500 to 1000 psi with hydrogen. The temperature was then increased until the reaction temperature of 150° C. had been obtained (typically 20-30 min). After the desired reaction interval, the contents were cooled and sampled. Product analysis and conversion were determined by gas chromatography. Yields of para-xylylenediamine varied between 63-81% depending on hydrogen pressure and reaction time which is preferrably from 2 to 8 hours. The remainder of the product was saturated para-xylylenediamine (1.4 bis (aminomethyl) cyclohexane. Table IV sets forth specific examples of reactions run to obtain the diamines from hydrogenation of terephthalonitrile.

[Compound]

Name

catalyst

Quantity

1 g

Type

catalyst

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1](#[N:10])[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.C(O)C.N>[Ni]>[C:2]1([CH2:1][NH2:10])[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=C(C#N)C=C1)#N

|

Step Two

|

Name

|

|

|

Quantity

|

85 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O.N

|

Step Three

[Compound]

|

Name

|

catalyst

|

|

Quantity

|

1 g

|

|

Type

|

catalyst

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were charged to a 300 cc stainless steel pressure reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After a nitrogen purge

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the vessel was charged to a pressure of 500 to 1000 psi with hydrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had been obtained (typically 20-30 min)

|

|

Duration

|

25 (± 5) min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the desired reaction interval

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the contents were cooled

|

ALIQUOT

|

Type

|

ALIQUOT

|

|

Details

|

sampled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=C(C=C1)CN)CN

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |